REACTION_CXSMILES
|
Br[C:2]1[S:6][CH:5]=[N:4][C:3]=1[NH:7][C:8](=[O:10])[CH3:9].C(=O)([O-])[O-].[K+].[K+].[CH3:17][C:18]1[N:19]=[C:20]([CH2:23][CH2:24][CH3:25])[NH:21][CH:22]=1>O1CCOCC1>[CH3:17][C:18]1[N:19]=[C:20]([CH2:23][CH2:24][CH3:25])[N:21]([C:2]2[S:6][CH:5]=[N:4][C:3]=2[NH:7][C:8](=[O:10])[CH3:9])[CH:22]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=CS1)NC(C)=O
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(NC1)CCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was purified by pre-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(N(C1)C1=C(N=CS1)NC(C)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.01 mmol | |
AMOUNT: MASS | 3 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 0.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |